molecular formula C10H16N2O4S B14897968 n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine

n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine

Cat. No.: B14897968
M. Wt: 260.31 g/mol
InChI Key: ZHFWMAZSIMZAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is a synthetic compound that belongs to the class of thiazolidinone derivatives Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine typically involves the reaction of isopropylamine with a thiazolidinone derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives with different functional groups

Scientific Research Applications

n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of bacterial cell walls or by inhibiting essential enzymes.

    Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)alanine
  • n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)valine
  • n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)leucine

Uniqueness

n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its glycine moiety allows for enhanced solubility and bioavailability, making it a valuable compound in drug development.

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]-propan-2-ylamino]acetic acid

InChI

InChI=1S/C10H16N2O4S/c1-7(2)12(4-10(15)16)8(13)3-11-6-17-5-9(11)14/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

ZHFWMAZSIMZAQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)CN1CSCC1=O

Origin of Product

United States

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